Product packaging for Hirsutellone C(Cat. No.:)

Hirsutellone C

Cat. No.: B1248959
M. Wt: 461.5 g/mol
InChI Key: IACNHKNLBOBPTL-OQCXHUOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutellone C is a macrocyclic natural product of significant interest in infectious disease research. It is a structural analog of Hirsutellone B, a compound isolated from the insect-pathogenic fungus Hirsutella nivea that demonstrates impressive activity against Myobacterium tuberculosis , the causative pathogen of tuberculosis . Like other macrocyclic compounds, this class features a complex, fused ring architecture that offers unique conformational properties for interacting with biological targets . This structural complexity makes it a challenging and valued synthetic target for methodology development in organic chemistry . The primary research value of this compound lies in its potential as a lead compound for developing new antituberculosis drugs. Studies on Hirsutellone B have shown that this family of compounds can serve as a starting point for chemical biology and medicinal chemistry studies, opening the way to creating analogues for biological testing . Furthermore, research on related macrocyclic natural products has revealed their broad therapeutic potential and unrivalled biological activities, making them a successfully documented class in drug discovery . Intended Research Applications • Investigation of novel antimycobacterial agents . • Medicinal chemistry and lead compound optimization studies . • Methodology development in the total synthesis of complex natural products . • Study of structure-activity relationships (SAR) in macrocyclic compounds . Handling and Usage This product is labeled For Research Use Only (RUO) . RUO products are not intended for diagnostic, therapeutic, or any clinical use in humans or animals . They are exclusively tailored for laboratory research in controlled environments and must not be used for medical procedures or patient management . The manufacturer provides this product for use by trained researchers only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO5 B1248959 Hirsutellone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

(1R,3S,4S,7S,8S,10R,13R,14S,21R,22R,28S)-4-ethenyl-21-hydroxy-10-methyl-15,23-dioxa-25-azaheptacyclo[19.2.2.216,19.13,7.01,22.08,13.014,28]octacosa-5,16(27),17,19(26)-tetraene-2,24-dione

InChI

InChI=1S/C28H31NO5/c1-3-16-7-11-18-20-12-14(2)4-10-19(20)23-22(18)21(16)24(30)28-25(34-28)27(32,29-26(28)31)13-15-5-8-17(33-23)9-6-15/h3,5-9,11,14,16,18-23,25,32H,1,4,10,12-13H2,2H3,(H,29,31)/t14-,16+,18+,19-,20+,21+,22+,23+,25+,27-,28+/m1/s1

InChI Key

IACNHKNLBOBPTL-OQCXHUOZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C1)[C@@H]3C=C[C@@H]([C@H]4[C@H]3[C@H]2OC5=CC=C(C[C@]6([C@H]7[C@](C4=O)(O7)C(=O)N6)O)C=C5)C=C

Canonical SMILES

CC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(C7C(C4=O)(O7)C(=O)N6)O)C=C5)C=C

Synonyms

hirsutellone C

Origin of Product

United States

Natural Occurrence and Isolation Research

Fungal Sources and Biodiversity Studies of Hirsutellone C

The discovery of this compound is rooted in the exploration of fungal biodiversity. Scientists have identified specific strains capable of synthesizing this molecule, with two prominent examples being Hirsutella nivea BCC 2594 and Trichoderma sp. BCC 7579.

The insect pathogenic fungus Hirsutella nivea, strain BCC 2594, was one of the first identified sources of the hirsutellone family of compounds, including this compound. nih.govoup.comnih.gov Initial studies under basal laboratory conditions, specifically static cultivation at 25°C in a minimum salt medium, demonstrated the fungus's capacity to produce this compound. nih.gov In these initial experiments, the maximum concentration of this compound detected was 18.27 mg/L, alongside Hirsutellone B, which was produced more abundantly at 139.00 mg/L. nih.gov

Further research focused on optimizing the culture conditions to enhance the yield of these antitubercular alkaloids. nih.gov It was discovered that modifying the nutrient sources and aeration could significantly impact production. The key findings from these optimization studies are summarized below.

Table 1: Hirsutellone Production in Hirsutella nivea BCC 2594 Under Various Conditions

Culture ConditionHirsutellone A (mg/L)Hirsutellone B (mg/L)This compound (mg/L)Hirsutellone D (mg/L)
Basal Static Not Detected139.0018.27Not Detected
Fructose-Peptone (Static) IncreasedIncreasedIncreasedNot Detected
Fructose-Peptone (Agitated) 29.93169.6322.6515.71
Data sourced from a 15-day cultivation period. nih.gov

These investigations demonstrated that substituting glucose with fructose (B13574) and yeast extract with peptone led to a two- to threefold increase in the titres of Hirsutellones A, B, and C. nih.gov Furthermore, the introduction of culture agitation (200 rev min⁻¹) was crucial for inducing the production of Hirsutellone D and achieving significant amounts of all four analogues within 15 days. nih.gov

Another significant fungal source of this compound is Trichoderma sp. BCC 7579, a seed fungus isolated from a decaying pod in Khao Yai National Park, Thailand. acs.orgmathewsopenaccess.com This strain, later identified as Trichoderma gelatinosum BCC 7579, was found to produce Hirsutellone A as its most abundant metabolite, along with Hirsutellone B and this compound. acs.orgnih.gov

Fermentation of this fungus in a 4-liter stirred-tank bioreactor using a potato dextrose broth medium yielded substantial quantities of these compounds. From this single batch, researchers were able to isolate 169 mg of this compound. acs.org This research highlighted the efficiency of bioreactor-based cultivation for producing these complex molecules. acs.orgnih.gov

Table 2: Hirsutellone Yields from Trichoderma sp. BCC 7579 Bioreactor Cultivation

CompoundYield (mg) from 4L Bioreactor
Hirsutellone A 1890
Hirsutellone B 575
This compound 169
Hirsutellone F 642
Data sourced from Isaka et al. (2006). acs.org

While Hirsutella nivea BCC 2594 and Trichoderma sp. BCC 7579 are the primary, well-documented sources of this compound, the unique chemical structure of the hirsutellones is shared with a few other natural products from different fungi. acs.org These include the GKK1032s and pyrrocidines, indicating that the biosynthetic pathways for such complex polycyclic alkaloids, while rare, may be present in other fungal genera. acs.org For instance, related dimeric alkaloids have been isolated from fungi like Neonectria ramulariae and Penicillium sizovae. mathewsopenaccess.com However, to date, the confirmed production of this compound itself has been specifically attributed to the Hirsutella and Trichoderma species investigated.

Trichoderma sp. BCC 7579 Research

Advanced Methodologies for this compound Isolation and Purification

The extraction and purification of this compound from complex fungal broths and mycelial extracts require sophisticated and multi-step separation techniques. Research has focused on both optimizing chromatographic methods and enhancing production through bioreactor technology to facilitate these efforts.

Chromatography is the cornerstone of isolating this compound. ijpsjournal.come3s-conferences.org A typical purification protocol involves a series of chromatographic steps to separate the target compound from other metabolites and impurities.

The process for isolating hirsutellones from the methanolic extract of Trichoderma sp. BCC 7579 mycelia involved a multi-stage chromatographic fractionation. acs.org This procedure included:

Size-Exclusion Chromatography: The initial fractionation was performed using a Sephadex LH-20 column, which separates molecules based on their size. acs.org

Adsorption Chromatography: The resulting fractions were further purified using silica (B1680970) gel column chromatography, a technique that separates compounds based on their polarity. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC): The final purification step utilized preparative HPLC with an octadecylsilyl (ODS) reverse-phase column to yield pure this compound. acs.org

The development of synthetic routes toward hirsutellones has also relied heavily on chromatographic purification of intermediates, employing techniques like flash column chromatography with silica gel and preparative thin-layer chromatography (TLC). nih.gov These methods use solvent systems, such as gradients of hexanes and ethyl acetate (B1210297), to achieve separation. nih.gov

To obtain sufficient quantities of this compound for research and potential development, enhancing its production by the source fungus is critical. Bioreactor technology offers significant advantages over static or shake-flask cultures by allowing precise control over cultivation parameters like aeration, pH, and nutrient feeding. google.com

Studies have shown that cultivating Trichoderma sp. BCC 7579 in a stirred-tank bioreactor is more efficient for hirsutellone production than cultivation in standard Erlenmeyer flasks. acs.orgnih.gov Further optimization research on T. gelatinosum BCC 7579 focused on maximizing the yield of Hirsutellone A, a closely related compound. nih.gov By adjusting the medium composition (adding soluble starch and peptone), setting the initial pH to 7, and using a 5-liter batch fermenter, researchers increased the production of Hirsutellone A from 19.04 mg/L to 958 mg/L and dramatically reduced the cultivation time from 40 to just 6 days. nih.gov These optimized bioreactor strategies are directly applicable to enhancing the production of this compound.

Similarly, for Hirsutella nivea BCC 2594, the shift from static to agitated culture conditions—a key feature of bioreactor systems—was shown to improve the titres of hirsutellones, demonstrating the importance of aeration and mixing in stimulating the fungus's metabolic output. nih.gov

Optimization of Fermentation Conditions for this compound Yield

The production of hirsutellones, including this compound, through fungal fermentation is a complex process influenced by numerous nutritional and physical factors. While specific optimization data for this compound is limited, extensive research on the closely related compound, Hirsutellone A, from Trichoderma gelatinosum BCC 7579 provides a detailed framework for enhancing production. nih.govoup.comoup.com These findings are crucial for developing efficient fermentation strategies for all members of the hirsutellone family. The general approach involves systematically manipulating media components and culture conditions to maximize the yield of the target metabolite. nih.govtandfonline.com

Initial studies often begin with a basal medium, such as Potato Dextrose Broth (PDB), which supports basic fungal growth. nih.govoup.com From there, individual parameters are varied to identify the optimal conditions for both mycelial biomass accumulation and secondary metabolite synthesis.

Influence of Media Composition

The composition of the fermentation medium is a critical factor affecting the yield of secondary metabolites. tandfonline.com Key components include carbon sources, nitrogen sources, and mineral salts.

Carbon Source: The type and concentration of the carbon source can dramatically influence both fungal growth and the production of specific alkaloids. In studies aimed at optimizing Hirsutellone A production, various carbon sources were added to a PDB base medium. While several carbohydrates like glucose, fructose, and sucrose (B13894) supported enhanced mycelial growth, they did not lead to a corresponding increase in hirsutellone production. oup.com Soluble starch, however, was identified as a superior carbon source for significantly boosting the yield of Hirsutellone A. nih.govoup.com

Carbon Source (20 g/L)Mycelial Dry Weight (g/L)Hirsutellone A Yield (mg/L)
Control (PDB only)3.5819.04
Fructose7.5216.51
Glucose7.6517.23
Sucrose7.1215.89
Soluble Starch5.95160.71

Nitrogen Source: Nitrogen is another crucial element in the fungal diet, essential for synthesizing proteins, nucleic acids, and secondary metabolites like alkaloids. Research into Hirsutellone A production showed that supplementing the PDB and soluble starch medium with an organic nitrogen source was highly beneficial. Among the various sources tested, peptone was found to be the most effective, leading to a substantial increase in yield. nih.govoup.comoup.com

Nitrogen Source (10 g/L)Mycelial Dry Weight (g/L)Hirsutellone A Yield (mg/L)
Control (PDB + Soluble Starch)5.95160.71
Peptone8.15403.57
Tryptone7.89250.11
Yeast Extract9.01180.43
Malt Extract8.55195.22

Mineral Salts: The addition of a salt solution was also investigated and found to further enhance the production of Hirsutellone A, highlighting the role of trace minerals in the biosynthetic pathways. oup.com

Influence of Physical Parameters

Beyond media composition, physical fermentation parameters such as pH, temperature, and aeration are pivotal for maximizing product yield.

pH: The initial pH of the culture medium significantly affects enzyme activity and nutrient uptake. For Hirsutellone A production by T. gelatinosum, the optimal initial pH was determined to be 7.0. nih.govoup.comoup.com This neutral pH provided the best environment for alkaloid synthesis, resulting in a yield of 403.57 mg/L when combined with the optimized medium. oup.com In contrast, studies on Hirsutella sp. for the production of other metabolites like exopolysaccharides found a more acidic optimal pH of 5.5. researchgate.netacademicjournals.org

Temperature: Temperature directly influences fungal growth rate and metabolism. The optimal incubation temperature for producing Hirsutellone A was found to be 25°C. nih.govoup.comoup.com Higher temperatures, such as 35°C, resulted in a drastic reduction in yield. oup.com This is consistent with findings for other Hirsutella species, where optimal development temperatures are also reported to be around 25°C. nih.gov

Aeration and Fermentation Time: Proper aeration, typically provided by agitation in shake flasks or bioreactors, is essential for the growth of aerobic fungi. An agitation speed of 200 rpm was used in the optimized process for Hirsutellone A. nih.govoup.com A significant achievement of the optimization process was the dramatic reduction in cultivation time. The optimized conditions allowed for peak production of Hirsutellone A in just 6 days, a substantial improvement over the 40 days required under basal conditions. nih.govoup.com Further scaling up to a 5-liter batch fermenter under these optimized conditions resulted in an even greater yield of 958 mg/L. nih.govoup.comresearchgate.net

ParameterBasal ConditionOptimized ConditionResulting Hirsutellone A Yield (mg/L)
Temperature25°C25°C610.55 (in shake flask)
Initial pHNot specified7.0
Agitation200 rpm200 rpm
Cultivation Time40 days6 days

Biosynthetic Pathway Elucidation Research

Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System Studies

The biosynthesis of the hirsutellone family, including Hirsutellone C, originates from a hybrid metabolic pathway that merges polyketide and non-ribosomal peptide synthesis. nih.govmdpi.com This process is orchestrated by a large, multifunctional enzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). researchgate.netrsc.org

Research has identified a biosynthetic gene cluster (BGC), designated pyd, in the fungus Acremonium zeae, which produces the related compound pyrrocidine B. nih.gov This cluster contains the gene pydA, which encodes the central PKS-NRPS enzyme. nih.gov This enzyme is proposed to initiate the biosynthetic sequence by utilizing L-tyrosine as a starter unit, which is activated by the NRPS module. researchgate.netresearchgate.net The PKS module then catalyzes the iterative addition of acetate (B1210297) units to build a C18 polyketide chain. researchgate.net The final linear product is a polyketide-tyrosyl acyl thioester. nih.gov This hybrid molecule serves as the foundational backbone for the entire hirsutellone structure. researchgate.netresearchgate.net The process is a common strategy employed by fungi to generate a wide diversity of natural products. rsc.org

Investigation of Key Biosynthetic Intermediates and Precursors

The linear molecule produced by the PKS-NRPS system undergoes a series of complex cyclizations and modifications to yield the final hirsutellone scaffold. Research has focused on isolating and characterizing the transient molecules, or intermediates, that form along this pathway.

A pivotal intermediate in the late stages of hirsutellone biosynthesis is believed to be 17,1′-dehydrohirsutellone B. nih.gov This compound was first proposed as the direct precursor to other hirsutellones following the isolation of Hirsutellone F, a dimeric alkaloid, from the fungus Trichoderma sp. BCC 7579. acs.orgnih.gov It was observed that Hirsutellone F could decompose into Hirsutellone A and 17,1′-dehydrohirsutellone B. nih.gov

This hypothesis was later confirmed through a bioinspired total synthesis approach. nih.govacs.org Researchers successfully generated the highly labile 17,1′-dehydrohirsutellone B in situ. nih.govfigshare.com Subsequent chemical transformations demonstrated its conversion into Hirsutellones A, B, and C. nih.gov Specifically, the reaction of 17,1′-dehydrohirsutellone B with H₂O₂-NaOH yielded this compound, providing strong evidence for its role as a direct biosynthetic precursor. nih.gov This work validated the proposed biosynthetic relationship and achieved the first total synthesis of this compound. nih.govacs.org

The initial acyclic precursor synthesized by the PKS-NRPS hybrid system is proposed to be a 3-pyrrolin-2-one intermediate. nih.gov This intermediate is formed from the linear polyketide-tyrosyl chain. nih.gov In studies reconstituting the biosynthetic pathway of the related compound pyrrocidine B, the introduction of the PKS-NRPS (pydA), an enoylreductase (pydC), and an α/β hydrolase (pydG) into a host organism led to the production of this proposed pyrrolinone molecule. nih.gov This intermediate is the substrate for the subsequent, crucial cyclization steps that form the para-cyclophane ring. nih.gov

Role of 17,1′-dehydrohirsutellone B as a Putative Precursor

Enzymatic Mechanisms and Protein Function in Biosynthesis

The transformation from a linear precursor to a complex, three-dimensional structure like this compound requires a suite of specialized enzymes that catalyze specific, often difficult, chemical reactions with high precision.

The formation of the unique and highly strained 12- or 13-membered para-cyclophane ring is a key step in hirsutellone biosynthesis. nih.gov This is not a spontaneous process but is facilitated by the cooperative action of several small proteins. researchgate.netacs.orgescholarship.org Research on the pyd gene cluster identified an oxidoreductase (a medium-chain dehydrogenase/reductase or MDR, pydE) and a lipocalin-like protein (pydB). nih.gov

It is proposed that several lipid-binding proteins, including the lipocalin-like PydB, bind to the linear pyrrolinone substrate and fold it into a specific conformation. thieme-connect.com This pre-organization of the substrate primes it for cyclization. The oxidoreductase pydE then induces an oxidative cyclization cascade, which forges the aryl-ether linkage that closes the macrocycle, forming the para-cyclophane. nih.govthieme-connect.com This synergistic action between multiple proteins highlights the sophisticated enzymatic machinery required to construct this challenging structural motif. thieme-connect.com

Following the formation of the para-cyclophane, a subsequent intramolecular Diels-Alder reaction is proposed to construct the decahydrofluorene core of the hirsutellones. nih.govnih.gov This type of [4+2] cycloaddition is a powerful reaction for forming six-membered rings. nsf.govescholarship.org However, the specific cis-fused stereochemistry of the decahydrofluorene ring system in hirsutellones is thermodynamically unfavorable to form without enzymatic control. nih.gov

This observation strongly implies the involvement of a dedicated enzyme, a pericyclase, that catalyzes the reaction and dictates its stereochemical outcome. nih.govthieme-connect.com Pericyclases are an expanding family of enzymes that catalyze pericyclic reactions like the Diels-Alder reaction. researchgate.netnih.gov Within the pyd gene cluster, the lipocalin-like protein pydB shows sequence similarity to known Diels-Alderases. nih.gov Further research has also suggested the involvement of another hypothetical protein, pydY, as a potential exo-specific pericyclase that ensures the formation of the correct cis-fused product. thieme-connect.com The use of a pericyclase to control a complex cycloaddition is a recurring theme in the biosynthesis of many complex natural products containing decalin motifs. nih.govnsf.gov

Genetic Studies of Biosynthetic Gene Clusters (BGCs)

Prior to recent investigations, the specific biosynthetic gene cluster (BGC) responsible for producing any member of the hirsutellone family, including this compound, remained unknown. nih.gov This left the enzymatic basis for the formation of the molecule's distinctive para-cyclophane and decahydrofluorene structures a matter of speculation. nih.gov A significant breakthrough came from the genomic analysis of Acremonium zeae, a known producer of Pyrrocidine B, a structurally related natural product. nih.govnih.gov

Researchers sequenced the genome of A. zeae and identified three BGCs containing polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) genes. nih.gov One of these clusters, designated the 'pyd' cluster, was hypothesized to be responsible for pyrrocidine biosynthesis. nih.gov This hypothesis was supported by the presence of a gene, pydB, encoding a lipocalin-like protein with sequence similarity to Diels-Alderase enzymes, which are known to catalyze cycloaddition reactions crucial for forming decalin-containing natural products. nih.gov

Due to difficulties in performing genetic manipulations on A. zeae, the research team turned to heterologous reconstitution of the pyd gene cluster in the model fungus Aspergillus nidulans. nih.gov Through these experiments, the functions of several key genes within the cluster were elucidated. The study revealed that the formation of the para-cyclophane ring is a complex process requiring the synergistic action of four different proteins. thieme-connect.com The subsequent formation of the cis-fused decahydrofluorene core, a critical feature of the hirsutellone family, was found to be catalyzed by an additional hypothetical protein, PydY, acting as an exo-specific pericyclase. nih.govthieme-connect.com

The elucidation of this BGC provides a genetic blueprint for the hirsutellone family. thieme-connect.com It demonstrates that the core structure is assembled by a PKS-NRPS enzyme (pydA), followed by a series of intricate enzymatic steps, including oxidative cyclization and a stereochemically controlled Diels-Alder reaction, orchestrated by specialized proteins within the cluster. nih.govthieme-connect.com

Table 1: Genes in the Pyrrocidine (pyd) Biosynthetic Gene Cluster and Their Putative Functions

GeneEncoded Protein/EnzymePutative Function in BiosynthesisReference
pydAPolyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)Synthesizes the initial linear polyketide-peptide precursor from tyrosine. nih.gov nih.gov
pydBLipocalin-like proteinFunctions as a pericyclase, potentially facilitating the cycloaddition to form the decahydrofluorene ring system. nih.gov nih.gov
pydCEnoylreductase (ER)Partner to PydA, involved in the reduction steps during polyketide chain assembly. nih.gov nih.gov
pydEMedium-chain Dehydrogenase/Reductase (MDR)An oxidoreductase that induces the cascade of oxidative cyclization to form the para-cyclophane product. thieme-connect.com thieme-connect.com
pydGα/β hydrolaseRole not fully determined, but present within the characterized BGC. nih.gov nih.gov
pydXHypothetical ProteinA lipid-binding protein believed to bind and fold the linear substrate into the correct conformation for cyclization. thieme-connect.com thieme-connect.com
pydYHypothetical ProteinA pericyclase that catalyzes the exo-specific cycloaddition to form the cis-fused decahydrofluorene structure. nih.govthieme-connect.com nih.govthieme-connect.com
pydZHypothetical ProteinA lipid-binding protein believed to bind and fold the linear substrate into the correct conformation for cyclization. thieme-connect.com thieme-connect.com

Bioinspired Biosynthetic Hypothesis Validation Studies

Parallel to genetic investigations, chemical synthesis has played a crucial role in validating proposed biosynthetic pathways. A key biosynthetic hypothesis for the hirsutellones suggested that Hirsutellone A, B, and C all derive from a common, highly unstable precursor. nih.gov This proposed fleeting intermediate was identified as 17,1'-dehydrohirsutellone B. nih.govnih.gov The hypothesis posited that this intermediate could undergo selective transformations—such as reduction or epoxidation—to yield the different members of the hirsutellone family. nih.gov

To test this hypothesis, a bioinspired total synthesis was undertaken. nih.govnih.gov The research did not build the molecule from simple starting materials in a linear fashion, but instead mimicked the proposed final steps of the natural biosynthetic pathway. The strategy involved the in situ generation of the putative precursor, 17,1'-dehydrohirsutellone B, from a more stable, advanced synthetic intermediate. nih.govnih.gov

The validation was successfully achieved when the researchers demonstrated that the chemically generated 17,1'-dehydrohirsutellone B could be converted into Hirsutellone B. nih.gov Crucially, when the reaction was performed in the presence of hydrogen peroxide and sodium hydroxide (B78521) (H₂O₂-NaOH), the fleeting intermediate was intercepted via epoxidation, leading to the formation of this compound, alongside Hirsutellone A. nih.gov

This synthetic achievement served two important purposes. First, it provided strong chemical evidence supporting the proposed biosynthetic pathway, confirming that a single, labile precursor could indeed give rise to the structural diversity seen in hirsutellones A, B, and C. nih.gov Second, it marked the first-ever total synthesis of this compound. nih.govnih.gov

Table 2: Key Compounds in the Bioinspired Synthesis of this compound

Compound NameRole in the StudyReference
Advanced Intermediate 6A stable, synthesized molecule used as the starting point for the late-stage bioinspired sequence. nih.govnih.gov nih.govnih.gov
17,1'-dehydrohirsutellone BThe putative labile biosynthetic precursor, generated in situ from the advanced intermediate. nih.govnih.gov nih.govnih.gov
Hirsutellone AA natural product formed from the precursor via base-induced bond migration and ring expansion. nih.gov nih.gov
Hirsutellone BA natural product formed from the precursor via reduction. nih.gov nih.gov
This compoundThe target natural product, formed from the precursor via epoxidation. nih.govnih.gov nih.govnih.gov
1′,2′,17-epi-hirsutellone CAn analogue and stereoisomer of this compound that was also produced during the synthesis. nih.govnih.gov nih.govnih.gov

Chemical Synthesis Research

Total Synthesis Strategies for Hirsutellone C and Congeners

The total synthesis of this compound was achieved as part of a broader, bio-inspired strategy that also yielded Hirsutellones A and B. acs.orgnih.gov This approach, pioneered by the Nicolaou group, hinges on the late-stage diversification of a common, advanced intermediate, mirroring a plausible biosynthetic pathway. nih.gov The key to this strategy was the generation of a labile intermediate, 17,1′-dehydrohirsutellone B, which could then be selectively converted into the different hirsutellone family members. acs.orgnih.gov

When the decomposition of a related compound, Hirsutellone F, was conducted in the presence of H₂O₂-NaOH, this compound was successfully generated, alongside Hirsutellone A. nih.gov This biomimetic achievement constituted the first total synthesis of this compound. nih.gov The synthetic hirsutellone compounds exhibited physical properties identical to their naturally occurring counterparts. nih.gov

Asymmetric Synthetic Methodologies

Control of stereochemistry is paramount in the synthesis of hirsutellones, which feature numerous stereocenters. Researchers have employed several asymmetric methodologies to establish the required chirality early in the synthetic sequence.

One notable approach involved an enantioselective one-pot epoxidation/Wittig reaction to construct an initial chiral center in the synthesis of (+)-hirsutellone B. mdpi.com Starting from (R)-(+)-citronellal, an α,β-unsaturated aldehyde intermediate was subjected to asymmetric epoxidation, followed by a Wittig reaction to yield an epoxy ester iodide, setting a crucial stereocenter for subsequent transformations. nih.govmdpi.com

Another powerful strategy utilized a chiral auxiliary to direct a stereoface-selective Diels-Alder reaction. nih.govacs.org The use of Seebach's DIOZ chiral auxiliary, derived from D-valine, afforded complete diasteroselectivity in the reaction to form a key building block of the decahydrofluorene core. nih.gov This method proved highly efficient for establishing the complex stereochemistry of the fused ring system. nih.govacs.org

Cascade Reactions and Stereoselective Transformations

Cascade reactions, where multiple bond-forming events occur in a single operation, have been instrumental in rapidly assembling the complex hirsutellone framework. These reactions offer significant gains in efficiency by minimizing intermediate purification steps.

A pivotal cascade sequence reported by the Nicolaou group involved an intramolecular epoxide opening followed by a [4+2] cycloaddition (Diels-Alder reaction). nih.gov This key transformation, induced by the Lewis acid Et₂AlCl, converted a linear acyclic precursor into the tricyclic decahydrofluorene core in a 50% yield as a single diastereoisomer. nih.gov The stereochemical outcome of this cascade is dictated by a preferred endo transition state in the cycloaddition step. nih.gov

In a different approach, Sorensen and coworkers developed a "double cyclization" cascade triggered by the thermolysis of a polyunsaturated dioxinone. acs.orgnih.gov This remarkable transformation involves the intramolecular trapping of a transient acylketene intermediate to form the large macrocyclic ring, followed by an endo-selective intramolecular Diels-Alder (IMDA) reaction to construct the decahydrofluorene core. nih.gov This single operation generates three new bonds, four contiguous stereocenters, and a significant portion of the hirsutellone architecture. acs.orgnih.gov

A bio-inspired formal synthesis also relied on a key electrophilic cyclization triggered by a Lewis acid, which led to the stereoselective formation of the C ring, followed by an intramolecular Diels-Alder reaction to complete the tricyclic core. researchgate.netnih.gov

Cascade Reaction Summary
Key Transformation Intramolecular Epoxide Opening / Diels-Alder Cycloaddition
Precursor Acyclic polyunsaturated epoxide
Promoter/Conditions Et₂AlCl, CH₂Cl₂, –78→25 °C
Product Decahydrofluorene core (single diastereoisomer)
Reference Nicolaou et al. nih.gov
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Key Transformation Acylketene Trapping / Intramolecular Diels-Alder (IMDA)
Precursor Polyunsaturated dioxinone
Promoter/Conditions Thermolysis
Product Macrolactam with fused decahydrofluorene core
Reference Sorensen et al. acs.orgnih.gov
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Key Transformation Electrophilic Cyclization / Intramolecular Diels-Alder (IMDA)
Precursor Linear polyene with silyl (B83357) enol ether and allyl acetate (B1210297) termini
Promoter/Conditions Lewis Acid (e.g., [Yb(OTf)₃] or BF₃·OEt₂)
Product Decahydrofluorene core
Reference Nay et al. researchgate.netnih.gov

Construction of the Decahydrofluorene Core

The fused 6-5-6 tricyclic decahydrofluorene system is the central architectural feature of the hirsutellones. nih.gov Its construction has been a primary focus of all synthetic endeavors.

The most common and effective strategy for assembling this core is the intramolecular Diels-Alder (IMDA) reaction. nih.govresearchgate.netnih.gov As detailed previously, various research groups have developed elegant ways to set up the precursor for this powerful cyclization. The Nicolaou group's intramolecular epoxide-opening/Diels-Alder cascade provides a direct route from an acyclic chain. nih.gov Similarly, Sorensen's thermally induced double cyclization and Nay's bio-inspired electrophilic cyclization both culminate in an IMDA reaction to forge the tricyclic system. nih.govresearchgate.net

Synthesis of the Strained Macrocyclic para-Cyclophane Moiety

The 13-membered para-cyclophane ether presents a significant synthetic hurdle due to its high degree of ring strain. nih.govresearchgate.net Chemists have devised two main late-stage strategies to install this challenging feature: ring-contraction and direct macrocyclization.

The Nicolaou group's initial total synthesis of Hirsutellone B employed a ring-contraction approach. nih.gov They first constructed a more accessible 14-membered macrocyclic sulfone, which was then contracted to the target 13-membered olefin using a Ramberg-Bäcklund reaction. nih.gov This clever strategy effectively bypassed the difficulty of directly forming the highly strained ring.

In a contrasting approach, Uchiro and coworkers accomplished the direct construction of the 13-membered macrocycle via a copper-catalyzed intramolecular Ullmann-type reaction. researchgate.netmdpi.com This bold strategy forges the C-O ether bond between an aliphatic alcohol and an aryl halide in a single, macrocyclization step at a late stage of the synthesis. researchgate.net This was the first reported application of an intramolecular Ullmann reaction for this purpose and proved to be an efficient method for closing the strained ring. researchgate.net

Macrocycle Synthesis Strategy
Method Ring-Contraction
Key Reaction Ramberg-Bäcklund Reaction
Intermediate 14-membered macrocyclic sulfone
Advantage Avoids direct formation of the highly strained 13-membered ring
Reference Nicolaou et al. nih.gov
------
Method Direct Macrocyclization
Key Reaction Intramolecular Ullmann-type C-O coupling
Intermediate Acyclic precursor with terminal alcohol and aryl halide
Advantage Direct and efficient formation of the target macrocycle
Reference Uchiro et al. researchgate.netmdpi.com

Comparison of Synthetic Routes and Efficiencies

The total syntheses of hirsutellones by the Nicolaou and Uchiro groups, while both successful, highlight different strategic philosophies, particularly concerning the formation of the macrocycle.

Nicolaou's First-Generation Synthesis: This route is characterized by its use of powerful cascade reactions to build the core and a strategic ring-contraction to manage the strain of the macrocycle. nih.gov The synthesis is linear and showcases methods for complex fragment assembly and functional group manipulation. nih.gov

Uchiro's Synthesis: This approach is more convergent and features an audacious late-stage intramolecular Ullmann macrocyclization. researchgate.net This strategy is highly efficient for forming the challenging para-cyclophane ring directly. researchgate.net

Nicolaou's Bio-inspired Synthesis: This second-generation approach is notable for its efficiency and biomimetic nature, allowing for the divergent synthesis of Hirsutellones A, B, and C from a common precursor. acs.orgnih.gov This route provides strong support for the proposed biosynthetic pathway of these natural products. nih.gov

Synthetic Methodologies for this compound Analogues and Derivatives

The development of total synthesis routes has enabled access not only to the natural products themselves but also to novel analogues for further study. The Nicolaou group's bio-inspired synthesis also produced a previously unreported analogue, 1′,2′,17-epi-hirsutellone C. acs.orgnih.gov This compound was formed from an epimeric precursor and could also be synthesized via oxidation of a corresponding epoxy hydroxy amide intermediate in 85% yield. nih.gov The generation of such analogues is crucial for exploring the structure-activity relationships of this class of compounds.

Design Principles for Structural Analogues

The design of structural analogues of this compound and related compounds has been guided by the need to understand the complex molecular architecture's contribution to its potent antitubercular activity. The intricate structure, featuring a decahydrofluorene core, a γ-lactam ring, and a 13-membered para-cyclophane ether linkage, presents multiple avenues for modification. Research efforts have primarily focused on two main principles: the synthesis of simplified core structures and the generation of stereochemical variants.

A significant approach to designing analogues has been the synthesis of the decahydrofluorene core as a standalone entity or in a simplified form. This strategy is based on the hypothesis that this polycyclic system is a key pharmacophore responsible for the observed biological activity. Researchers have pursued the asymmetric synthesis of the decahydrofluorene tricycle to investigate if this core structure, devoid of the macrocyclic and lactam appendages, retains antitubercular properties. acs.orgnih.gov The design of these truncated analogues allows for a more straightforward synthetic route, facilitating the production of sufficient quantities for biological evaluation and providing insights into the minimal structural requirements for activity. nih.gov

Another key design principle involves the creation of stereoisomers of the natural product. The bioinspired total synthesis of hirsutellones has not only enabled access to the natural products themselves but has also led to the formation of unnatural epimers. For instance, the synthesis of Hirsutellones A, B, and C also yielded the analogue 1′,2′,17-epi-hirsutellone C. nih.gov The generation of such stereochemical analogues is crucial for probing the specific spatial arrangement required for target engagement. By altering the stereochemistry at specific centers, chemists can assess the impact of the three-dimensional shape of the molecule on its biological function.

The rationale behind these design principles is to systematically deconstruct the complex natural product to identify the essential components for its antitubercular effects. This knowledge can then be used to design and synthesize novel, potentially more potent, or more synthetically accessible antitubercular agents.

Exploration of Structure-Activity Relationships via Analogue Synthesis

The exploration of structure-activity relationships (SAR) for this compound and its congeners has been advanced through the synthesis and biological evaluation of key analogues. These studies have provided initial insights into which structural motifs are critical for the potent activity against Mycobacterium tuberculosis.

A pivotal study in the SAR of hirsutellones involved the synthesis of a simplified decahydrofluorene β-keto ester. nih.gov This analogue, which contains the core tricyclic system of the hirsutellones but lacks the para-cyclophane ring and the γ-lactam moiety, demonstrated significant inhibitory activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.21 µg/mL. nih.gov This finding is crucial as it suggests that the decahydrofluorene skeleton is a primary contributor to the antitubercular properties of the hirsutellone family. nih.gov It indicates that the complex macrocyclic structure, while potentially influencing factors like solubility and cell permeability, may not be an absolute requirement for the core inhibitory mechanism.

The natural hirsutellones themselves exhibit potent activity, with Hirsutellones A, B, and C showing MIC values of 0.78 μg/mL against M. tuberculosis. nih.gov The synthesis of the unnatural analogue, 1′,2′,17-epi-hirsutellone C, provided another data point for SAR analysis, although specific activity data for this epimer is not extensively reported in the initial synthetic communications. nih.gov The ability to generate such stereoisomers is a direct outcome of total synthesis efforts and is fundamental to understanding the stereochemical requirements for biological activity.

The broader family of tyrosine-decahydrofluorene natural products, which includes the hirsutellones, all share the fused nih.govnih.govresearchgate.net tricarbocyclic decahydrofluorene, a γ-lactam, and a 13-membered para-cyclophane ether ring system. mdpi.comresearchgate.net This class of compounds is noted for its antitumor, antifungal, antibacterial, and antitubercular activities, suggesting that this shared architecture is a privileged scaffold for biological activity. mdpi.comresearchgate.net

The following tables summarize the key compounds and their reported antitubercular activities, providing a snapshot of the current understanding of the SAR for the hirsutellone class of compounds.

Table 1: Natural Hirsutellones and their Antitubercular Activity

Compound Minimum Inhibitory Concentration (MIC) against M. tuberculosis (µg/mL)
Hirsutellone A 0.78
Hirsutellone B 0.78

Table 2: Hirsutellone Analogues and their Antitubercular Activity

Compound Structural Features Minimum Inhibitory Concentration (MIC) against M. tuberculosis (µg/mL)
Hirsutellone-like β-keto ester Contains decahydrofluorene core; lacks para-cyclophane and γ-lactam 1.21

Advanced Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex carbon skeleton and relative stereochemistry of Hirsutellone C. One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework by identifying the types and number of protons and carbons present in the molecule. acs.orgoregonstate.edu

In the case of the hirsutellone class of compounds, ¹H NMR spectra reveal characteristic signals for aromatic protons of the para-cyclophane, olefinic protons, multiple methines in the polycyclic core, and methyl groups. mdpi.com ¹³C NMR spectra are essential for identifying all carbon atoms, including quaternary carbons which lack proton attachments and are therefore invisible in ¹H NMR. wisc.edu

The structure of this compound was confirmed through bioinspired synthesis, and the spectroscopic data of the synthetic product was identical to that of the natural isolate. nih.gov Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks (H-C-C-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. For establishing long-range connectivity across quaternary carbons and heteroatoms, Heteronuclear Multiple Bond Correlation (HMBC) is indispensable. mdpi.com The relative stereochemistry is often inferred from Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for the Hirsutellone Core Structure Note: This table presents typical chemical shift ranges for key functionalities within the hirsutellone class, as specific data for this compound is often reported in broader synthetic communications rather than detailed deposition.

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic CH6.70 - 7.00115.0 - 135.0
Olefinic CH5.60 - 6.10120.0 - 140.0
Oxygenated Methine (CH-O)3.80 - 5.2060.0 - 85.0
Aliphatic Methine1.80 - 3.6035.0 - 55.0
Aliphatic Methylene1.20 - 2.6025.0 - 40.0
Methyl (CH₃)0.90 - 1.2010.0 - 25.0
Lactam Carbonyl (C=O)-165.0 - 180.0
Quaternary Carbons-35.0 - 85.0

X-ray Crystallographic Analysis for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves diffracting X-rays off a high-quality single crystal of the compound. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined. researchgate.net

For complex natural products like the hirsutellones, obtaining crystals suitable for X-ray analysis can be challenging. d-nb.info However, the absolute configurations of the hirsutellone family were originally established through spectroscopic analysis and X-ray crystallography. researchgate.net In the total synthesis of Hirsutellone B, a closely related analogue, the unambiguous structure and stereochemistry of a key tricyclic intermediate were confirmed by X-ray crystallographic analysis of a p-bromobenzoyl carbamate (B1207046) derivative. nih.gov This analysis provided unequivocal proof of the relative and absolute stereochemistry of the fused 6,5,6-ring system, which is conserved across the hirsutellone family, including this compound. The use of a heavy atom like bromine facilitates the determination of the absolute configuration through the anomalous dispersion effect. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques in Elucidation

Mass spectrometry (MS) is a fundamental tool used to determine the molecular weight and elemental composition of a compound. msu.edu For this compound, high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to obtain a highly accurate mass measurement. rhhz.net This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass with the calculated mass for a proposed formula. mdpi.com

The molecular formula of this compound was established as C₂₉H₃₃NO₆. mdpi.com The dissociation of the energetically unstable molecular ion into smaller fragments can also provide valuable structural information. wikipedia.org Analysis of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments, can help to identify structural motifs and confirm the connectivity of different parts of the molecule. rhhz.netyoutube.com

Table 2: High-Resolution Mass Spectrometry Data for a Hirsutellone Analogue This table illustrates the typical data obtained from an HR-ESI-MS experiment for a compound in the hirsutellone class.

IonMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Perpyrrospirone AC₃₂H₄₁NO₈568.2905568.2902
Xenoacremone DC₂₉H₃₅NO₅478.2588478.2590
Xenoacremone EC₂₉H₃₃NO₆492.2381492.2381

Data sourced from references rhhz.net and mdpi.com.

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignments

When single crystals suitable for X-ray analysis cannot be obtained, the absolute configuration of a chiral molecule like this compound can be determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra. researchgate.net ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a unique spectrum (Cotton effects) that is highly sensitive to the molecule's absolute stereochemistry. mdpi.com

The process involves first determining the relative configuration using NMR (primarily NOESY). Then, computational methods, specifically time-dependent density functional theory (TD-DFT), are used to calculate the theoretical ECD spectra for both possible enantiomers. mdpi.comnih.gov The absolute configuration of the natural product is assigned by identifying which of the calculated spectra matches the experimental ECD spectrum. This combined experimental and computational approach has become a powerful and reliable tool for the stereochemical assignment of complex natural products, including numerous hirsutellone and pyrrospirone analogues. mdpi.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Spectrometric Approaches for Structural Characterization

The complete structural characterization of this compound is the result of a synergistic combination of the aforementioned techniques. The process is a classic example of modern natural product structure elucidation.

Initial Analysis : HRMS provides the molecular formula, and 1D NMR (¹H, ¹³C) gives an inventory of atoms.

2D NMR Connectivity : COSY, HSQC, and HMBC experiments are used to piece together the molecular fragments, building the planar structure of the decahydrofluorene core, the γ-lactam, and the para-cyclophane ring. mdpi.com For instance, key HMBC correlations can connect the different rings across non-protonated carbons. mdpi.com

Relative Stereochemistry : NOESY experiments reveal through-space correlations between protons, allowing for the assignment of their relative orientations (e.g., cis/trans, axial/equatorial), thereby defining the relative configuration of the multiple stereocenters. mdpi.com

Absolute Configuration : The final assignment of the molecule's absolute stereochemistry is achieved either directly by X-ray crystallography or, more commonly for this class, by comparing the experimental ECD spectrum to TD-DFT calculated spectra. mdpi.comresearchgate.net

This multi-faceted approach, integrating various advanced spectroscopic and spectrometric methods, is essential to unambiguously determine the complex and unique three-dimensional structure of this compound. researchgate.net

Investigation of Biological Activities and Mechanisms

Antitubercular Activity Research

Hirsutellone C has demonstrated significant potential as an antitubercular agent. Research has confirmed its potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Elucidation of Molecular Targets and Pathways

Despite its promising activity, the precise molecular targets and pathways through which this compound exerts its antitubercular effects remain largely unelucidated. Multiple sources explicitly state that the mechanism of action of the hirsutellone class of compounds against Mycobacterium tuberculosis is not yet known. researchgate.netnih.gov This indicates a significant knowledge gap and a promising area for future research to discover potentially novel antitubercular drug targets. While some related compounds are known to target the fatty acid synthase (FAS) system in bacteria, there is currently no direct evidence to suggest that this compound shares this mechanism. core.ac.uk

Cellular Mechanism of Action Studies

The primary evidence for the antitubercular efficacy of this compound comes from in vitro studies assessing its minimum inhibitory concentration (MIC). This compound, along with its analogs Hirsutellone A and B, has been shown to exhibit potent growth inhibitory activity against the H37Ra strain of Mycobacterium tuberculosis, with a reported MIC value of 0.78 μg/ml. nih.gov This level of potency highlights the potential of this compound as a lead compound for the development of new tuberculosis treatments. However, detailed cellular mechanism of action studies, beyond the determination of MIC values, are not extensively reported in the current body of scientific literature.

Antitumor/Cytotoxic Activity Investigations

In addition to its antitubercular properties, this compound has been investigated for its potential as an antitumor agent. Studies have shown that this compound and its structural relatives possess cytotoxic activity against various cancer cell lines.

Exploration of Antiproliferative Mechanisms in Cancer Cell Lines

The hirsutellone family of compounds has been noted for its cytotoxic effects. oup.com While direct and detailed studies on the antiproliferative mechanisms of this compound are limited, research on analogous compounds offers potential insights. For instance, a study on the meroterpenoid D1399, which shares a similar 13-membered macrocyclic alkaloid structure with the hirsutellones, demonstrated that it induces apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent inactivation of the AKT signaling pathway. nih.govresearchgate.netresearchgate.net This suggests a possible mechanism that could be conserved across this class of compounds, including this compound, but further investigation is required for confirmation.

The cytotoxic activity of this compound has been observed against several human cancer cell lines, as detailed in the table below.

Cell LineCancer TypeIC50 (μg/ml)
KBOral Epidermoid Carcinoma3.2
BCBreast Cancer8.3
NCI-H187Small Cell Lung Cancer3.2
Data sourced from oup.com

Apoptosis Induction and Cell Cycle Modulation Research

The induction of apoptosis is a key mechanism for many anticancer agents. While it is suggested that hirsutellones can induce apoptosis, specific studies detailing this process for this compound are not abundant. core.ac.ukresearchgate.net The aforementioned study on the related compound D1399 provides a strong indication that apoptosis induction is a likely mechanism of action, potentially mediated by the generation of ROS and the modulation of key signaling pathways like AKT. nih.govresearchgate.netresearchgate.net

Furthermore, the ability of natural compounds to induce cell cycle arrest is another important aspect of their antitumor activity. oncotarget.commdpi.comrevistanefrologia.comnih.govnih.govwaocp.org While the hirsutellone class of compounds is generally understood to have the potential to modulate the cell cycle, specific research delineating the effects of this compound on different phases of the cell cycle and the molecular players involved is yet to be extensively reported.

Antifungal and Antibacterial Activity Research

The biological activity profile of the hirsutellone family of compounds extends to antifungal and antibacterial effects. nih.gov However, the available literature primarily makes general statements about the antimicrobial properties of this class of molecules. Specific studies focusing on the antifungal and antibacterial spectrum of this compound, including the determination of minimum inhibitory concentrations against a range of fungal and bacterial pathogens, are not well-documented. This represents another area where further research could reveal the broader therapeutic potential of this natural product.

Mechanistic Studies on Microbial Inhibition

The hirsutellone family of compounds, including this compound, are known to possess antimicrobial properties, with notable activity against Mycobacterium tuberculosis. acs.orgresearchgate.net While the precise mechanism of action for this compound has not been definitively elucidated in published research, studies on related alkaloids and antimicrobial compounds provide a framework for understanding its potential modes of microbial inhibition.

General mechanisms of antimicrobial action for alkaloids often involve the disruption of cellular integrity and key metabolic processes. mdpi.com These can include the inhibition of nucleic acid and protein synthesis, as well as altering the permeability of the cell membrane. mdpi.com For instance, some antimicrobial peptides exert their effects by permeabilizing bacterial membranes, leading to leakage of cellular contents and cell death. symbiosisonlinepublishing.comfrontiersin.org This interaction is often driven by the electrostatic attraction between the cationic peptide and the negatively charged bacterial cell surface. frontiersin.org

Furthermore, some antimicrobial compounds are known to inhibit specific enzymes that are crucial for microbial survival. nih.gov For example, the inhibition of enzymes involved in cell wall synthesis is a common mechanism for antibiotics. frontiersin.org Given the complex structure of this compound, it is plausible that it interacts with multiple targets within the microbial cell. The decahydrofluorene core, a common feature of the hirsutellone family, may play a crucial role in its bioactivity. acs.org The investigation into a hirsutellone-like β-keto ester demonstrated significant inhibitory activity against Mycobacterium tuberculosis, although the specific mechanism remains unknown. acs.org It is hypothesized that the unique three-dimensional structure of these molecules allows for specific binding to microbial targets, thereby disrupting essential cellular functions. Further research, potentially utilizing techniques such as transcriptomics, proteomics, and specific enzyme inhibition assays, is necessary to fully uncover the detailed molecular mechanism of this compound's antimicrobial activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The total synthesis of hirsutellones A, B, and C has been a significant achievement, paving the way for the generation of various analogs to explore structure-activity relationships (SAR). nih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure.

Research into hirsutellide A, a related depsipeptide, involved the synthesis of several analogs to probe their antimycobacterial and antiplasmodial activities. acs.org While these specific analogs showed weak or no activity against Mycobacterium tuberculosis H37Rv, the study underscored the sensitivity of the biological activity to structural modifications. acs.org Key structural features that appear to influence the pharmacokinetic properties of these molecules include the presence of depsipeptide (ester) bonds and the lipophilicity of the amino acid side chains. acs.org

The synthesis of various other hirsutellone analogs and related compounds has provided further insights into their antimicrobial potential. For example, certain synthetic spiropyrrolothiazole derivatives have exhibited significant activity against Mycobacterium tuberculosis H37Rv. rsc.org The SAR of these compounds indicated that the nature of substituents on the isatin (B1672199) core strongly influences their antitubercular activity. rsc.org

The following table summarizes the antimicrobial activities of selected this compound analogs and related compounds, highlighting the impact of structural variations on their biological effects.

Compound/AnalogModificationTest Organism(s)Activity (MIC/IC50)Reference(s)
Hirsutellone B Natural ProductMycobacterium tuberculosisMIC: 0.78 µg/mL researchgate.net
Hirsutellone F Natural DimerMycobacterium tuberculosisMIC: 3.12 µg/mL researchgate.net
Hirsutellide A Analog (Compound 9) Synthetic AnalogMycobacterium tuberculosis H37RvWeak or no activity acs.org
Ascomylactam C Related Natural ProductGram-positive bacteria, Acinetobacter baumanniiMIC: 3.1–6.3 µM researchgate.net
Penicipyrrodiether A Related Natural ProductMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 5.0 μg/mL researchgate.net
Indolecarboxamide Analog (Compound 12) Synthetic CompoundMycobacterium tuberculosis (including XDR strains)Low nanomolar range nih.gov
Spiropyrrolothiazole Derivative (15c) Synthetic CompoundMycobacterium tuberculosis H37RvSignificant activity rsc.org
Spiropyrrolothiazole Derivative (15f) Synthetic CompoundMycobacterium tuberculosis H37RvSignificant activity rsc.org

The data clearly indicates that the core structure of hirsutellones is a promising scaffold for the development of new antimicrobial agents. The variation in activity with structural modifications, such as dimerization in Hirsutellone F leading to a higher MIC compared to Hirsutellone B, suggests that the monomeric form may be more potent against M. tuberculosis. researchgate.netresearchgate.net Furthermore, the potent activity of synthetic analogs like the indolecarboxamides and spiropyrrolothiazoles highlights the potential of rational drug design based on the hirsutellone framework to yield compounds with exceptional efficacy, even against drug-resistant strains. rsc.orgnih.gov Future SAR studies will be crucial in refining the hirsutellone scaffold to enhance its antimicrobial potency and pharmacokinetic properties.

Future Research Directions and Applications in Chemical Biology

Potential for Lead Compound Development

Hirsutellones, including Hirsutellone C, have demonstrated notable biological properties, particularly as potential leads for new antituberculosis drugs. nih.gov The promising antituberculosis activity, with a reported Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL for hirsutellones A, B, and C against Mycobacterium tuberculosis, underscores their potential for further development. nih.gov The unique structural features of the hirsutellone family, such as the decahydrofluorene skeleton, have garnered significant interest for their potential as antimicrobial and cytotoxic leads. researchgate.netresearchgate.net The development of synthetic routes to hirsutellones not only provides access to these natural products but also opens avenues for creating designed analogues for medicinal chemistry studies aimed at developing new antituberculosis therapies. nih.gov

Combinatorial Biosynthesis and Engineered Production of this compound

The elucidation of the biosynthetic pathways of hirsutellone family members, such as pyrrocidine B and GKK1032 A2, has paved the way for combinatorial biosynthesis and engineered production of this compound and its analogues. thieme-connect.comnih.gov The biosynthesis involves a complex interplay of a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes. researchgate.netnih.gov

The key steps in the proposed biosynthesis include:

Formation of a linear polyketide-tyrosyl acyl thioester by a PKS-NRPS. nih.gov

Oxidative cyclization to form the characteristic para-cyclophane ring, a process facilitated by a cooperative set of small proteins. nih.govthieme-connect.com

A subsequent Diels-Alder cycloaddition to construct the decahydrofluorene core. nih.gov

The identification of the biosynthetic gene clusters (BGCs) responsible for hirsutellone production enables several exciting possibilities for engineered production. nih.gov By manipulating these genes, it is feasible to:

Increase the production yields of this compound. Studies have already shown that optimizing culture conditions, such as substituting carbon and nitrogen sources and modifying aeration, can significantly improve the titers of hirsutellones. nih.gov

Generate novel hirsutellone analogues through combinatorial biosynthesis by introducing or modifying genes in the biosynthetic pathway. thieme-connect.comnih.gov This approach could lead to the creation of a library of new compounds with potentially enhanced or altered biological activities.

Utilize genome mining to discover new members of the hirsutellone family from other fungal species. thieme-connect.comnih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic catalysis, presents a powerful strategy for the efficient and stereoselective synthesis of complex molecules like this compound. rsc.orgrsc.org While specific chemoenzymatic total syntheses of this compound have not been extensively reported, the principles of this approach are highly applicable. For instance, enzymes could be employed for key stereoselective transformations, such as reductions or hydroxylations, on chemically synthesized intermediates. rsc.org This approach can simplify complex synthetic routes and provide access to chiral building blocks that are challenging to obtain through purely chemical methods. researchgate.net The development of such a strategy for this compound would be a significant advancement, enabling more efficient production for biological studies and analogue development.

Development of Novel Analogues with Targeted Biological Functions

The total synthesis of hirsutellones A, B, and C has been a significant achievement, providing a platform for the creation of novel analogues. nih.govacs.org A bio-inspired late-stage synthetic sequence has not only successfully produced the natural products but also a hirsutellone analogue, 1′,2′,17-epi-hirsutellone C. nih.govnih.govacs.org This demonstrates the potential to generate structural diversity around the hirsutellone core.

The ability to synthesize analogues is crucial for several reasons:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule, researchers can identify the key structural features responsible for its biological activity. This knowledge is essential for designing more potent and selective compounds.

Improving Pharmacological Properties: Analogues can be designed to have improved pharmacokinetic properties, such as better solubility, stability, and bioavailability, which are critical for their development as therapeutic agents.

Probing Biological Mechanisms: Modified hirsutellones can be used as chemical probes to investigate their molecular targets and mechanisms of action. For example, attaching fluorescent tags or affinity labels can help in identifying the cellular components with which they interact. nih.gov

The development of a focused library of hirsutellone analogues could lead to the discovery of compounds with enhanced efficacy against Mycobacterium tuberculosis or even novel biological activities against other diseases. nih.gov

Application of Advanced Computational Chemistry in this compound Research

Advanced computational chemistry offers powerful tools to complement and guide experimental research on this compound. muni.cz Techniques such as molecular modeling, docking, and molecular dynamics simulations can provide valuable insights into:

Conformational Analysis: Understanding the three-dimensional structure and conformational flexibility of the complex and strained para-cyclophane ring system of this compound.

Enzyme-Substrate Interactions: Modeling the interactions between biosynthetic enzymes and their substrates can help elucidate the mechanisms of the key enzymatic reactions in the hirsutellone pathway. uio.no

Target Identification and Binding: Docking studies can be used to predict potential protein targets of this compound and to understand how it binds to its active site. This information is invaluable for rational drug design.

Reaction Mechanisms: Computational methods can be employed to study the mechanisms of key chemical reactions in both the biosynthesis and total synthesis of this compound, such as the Diels-Alder cycloaddition.

By integrating computational chemistry with experimental studies, researchers can accelerate the pace of discovery in this compound research, from understanding its fundamental biology to designing novel therapeutic agents. muni.czuio.no

Q & A

Q. What are the key synthetic strategies for constructing the decahydrofluorene core of Hirsutellone C?

The decahydrofluorene core, a structural hallmark of this compound, is synthesized via tandem reactions such as intramolecular Diels-Alder (IMDA) cyclization and acylketene capture. For example, Tilley et al. achieved this using a Wittig reaction under biphasic conditions to generate trienes, followed by thermolysis in toluene/methanol to yield the tricyclic core with 85% efficiency and enantioselectivity . This method emphasizes the importance of stereochemical control, validated via NOE correlations .

Q. How is the stereochemistry of this compound validated during synthesis?

Nuclear Overhauser Effect (NOE) spectroscopy is critical for confirming relative stereochemistry. In the synthesis of Hirsutellone analogs, NOE data confirmed spatial relationships between protons in the tricyclic core, aligning with natural product configurations . X-ray crystallography may supplement this for absolute stereochemistry, though it is not explicitly cited in the provided evidence.

Q. What methodologies are used to interconvert Hirsutellones A, B, and C?

this compound is derived from Hirsutellone B via NaBH₄/NaOH-mediated reduction, while Hirsutellone B is generated from Hirsutellone A using K₂CO₃/THF or NaOH/MeOH. These conversions highlight the role of pH and reductants in modulating functional groups (e.g., ketone reduction to alcohol) .

Advanced Research Questions

Q. How do contradictions in reported bioactivity data for this compound analogs inform experimental redesign?

Discrepancies in bioactivity (e.g., anti-tubercular MIC values) may arise from structural variations or assay conditions. For instance, a Hirsutellone analog showed MIC = 1.21 µg/mL against M. tuberculosis , but conflicting results could stem from differences in stereochemistry or solubility. Researchers should:

  • Compare synthetic routes for purity/stereochemical fidelity.
  • Standardize bioassays (e.g., broth microdilution vs. agar dilution).
  • Use structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What experimental design principles address low yields in this compound’s late-stage functionalization?

Low yields in steps like Stille couplings or hemiaminal formations (e.g., 6% total yield in a 13-step synthesis ) require optimization:

  • Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic displacement in γ-lactone formation .
  • Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., SPhos) could improve cross-coupling efficiency.
  • Protecting Group Strategy : Selective protection of hydroxyl groups prevents side reactions during oxidation .

Q. How can computational modeling resolve ambiguities in this compound’s mechanism of action?

Molecular docking and dynamics simulations can predict binding interactions with tuberculosis targets (e.g., InhA or DprE1 enzymes). Researchers should:

  • Use crystallographic data of homologous enzymes to build homology models.
  • Validate predictions via mutagenesis studies or isotopic labeling of this compound .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

Key bottlenecks include multi-step sequences and air-sensitive intermediates. Solutions involve:

  • Flow Chemistry : Continuous flow systems improve heat transfer in exothermic steps (e.g., Grignard additions) .
  • Catalytic Asymmetric Synthesis : Enantioselective organocatalysts reduce reliance on chiral auxiliaries .
  • Parallel Synthesis : Modular approaches to decahydrofluorene derivatives streamline SAR exploration .

Methodological Considerations

  • Data Validation : Cross-reference NMR, HRMS, and bioassay data with literature to ensure reproducibility .
  • PICOT Framework : For bioactivity studies, define Population (e.g., bacterial strain), Intervention (this compound concentration), Comparison (positive/negative controls), Outcome (MIC), and Time (incubation period) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.